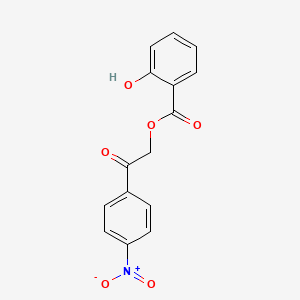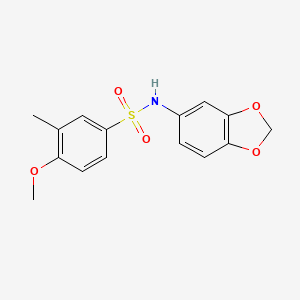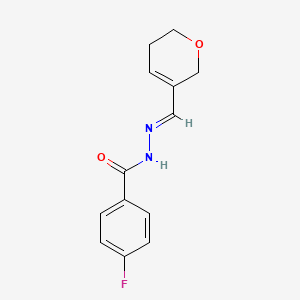![molecular formula C18H20N2O3S B5773352 N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as PF-04457845, is a selective and potent antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). NOP is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood disorders. PF-04457845 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various disorders.
Wirkmechanismus
N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the regulation of pain, anxiety, and mood disorders. The activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ peptide, produces anxiogenic and pronociceptive effects. This compound blocks the binding of nociceptin/orphanin FQ peptide to the NOP receptor, thereby producing anxiolytic and antinociceptive effects.
Biochemical and physiological effects:
This compound has been shown to produce anxiolytic, antidepressant, and antinociceptive effects in preclinical models. It has also been found to have a favorable safety profile in animal studies. This compound does not produce any significant effects on locomotor activity, body temperature, or cardiovascular function. It also does not produce any significant changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the NOP receptor, which makes it a useful tool for studying the role of the NOP receptor in various physiological and pathological processes. It has also been shown to have a favorable safety profile in animal studies, which makes it suitable for long-term studies. However, this compound has some limitations as well. It is not orally bioavailable, which limits its use in oral dosing studies. It also has a short half-life, which requires frequent dosing in long-term studies.
Zukünftige Richtungen
N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various disorders. However, more research is needed to fully understand its mechanism of action and therapeutic potential. Some future directions for research on this compound include:
- Investigating its effects on other physiological and pathological processes such as addiction, inflammation, and neurodegeneration.
- Developing more potent and orally bioavailable analogs of this compound for clinical use.
- Studying its effects in human subjects to determine its efficacy and safety as a therapeutic agent.
Synthesemethoden
The synthesis of N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves several steps, starting from the reaction of 4-cyano-3-(trifluoromethyl)benzoic acid with cyclopropylamine to form N-cyclopropyl-4-cyano-3-(trifluoromethyl)benzamide. The next step is the reduction of the cyano group using lithium aluminum hydride to obtain N-cyclopropyl-4-amino-3-(trifluoromethyl)benzamide. The final step involves the reaction of this compound with methylsulfonyl chloride and phenylboronic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various disorders such as anxiety, depression, and pain. In a study conducted on rats, this compound was found to have anxiolytic and antidepressant effects. Another study showed that this compound reduced nociceptive responses in a rat model of neuropathic pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)20(17-5-3-2-4-6-17)13-14-7-9-15(10-8-14)18(21)19-16-11-12-16/h2-10,16H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOCUPBPVMNYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)




![1-(2-methoxyphenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5773312.png)
![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)

